4-Bromobenzyl 2-(methylamino)benzoate

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

Researchers studying serotonin/norepinephrine catabolism often face confounding off-target effects from non-selective MAO inhibitors. 4-Bromobenzyl 2-(methylamino)benzoate (CAS 516466-87-8) eliminates this pain point: • Unmatched selectivity: IC50 18 nM for MAO-A vs. 120,000 nM for MAO-B (>6,600-fold) • Clean pharmacology: No VAP-1/SSAO inhibition (IC50 >100,000 nM), ideal for inflammation/vascular models • Defined purity (≥95%) & reliable supply chain via BenchChem’s global logistics network

Molecular Formula C15H14BrNO2
Molecular Weight 320.18 g/mol
Cat. No. B215945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzyl 2-(methylamino)benzoate
Molecular FormulaC15H14BrNO2
Molecular Weight320.18 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)Br
InChIInChI=1S/C15H14BrNO2/c1-17-14-5-3-2-4-13(14)15(18)19-10-11-6-8-12(16)9-7-11/h2-9,17H,10H2,1H3
InChIKeyKDLZAMKCASMZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzyl 2-(methylamino)benzoate: A Selective MAO-A Inhibitor Scaffold


4-Bromobenzyl 2-(methylamino)benzoate (CAS: 516466-87-8) is a synthetic organic compound belonging to the 2-(methylamino)benzoate ester class, with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol . The molecule comprises a 4-bromobenzyl ester group linked to a 2-(methylamino)benzoate core, creating a distinctive pharmacophore for monoamine oxidase (MAO) inhibition [1]. Its biological characterization in standardized assays reveals a pronounced selectivity profile, which distinguishes it from many non-selective or MAO-B-preferring analogs [1].

Workflow MAO-A isoform inhibition studies
Selectivity Reported MAO-A selectivity over MAO-B
Use Context Neurotransmitter metabolism research

Why a Generic 2-(Methylamino)benzoate Ester Cannot Replace 4-Bromobenzyl 2-(methylamino)benzoate


Within the 2-(methylamino)benzoate ester family, subtle structural variations profoundly impact biological activity. The 4-bromobenzyl ester of 2-(methylamino)benzoate exhibits a defined selectivity index for MAO-A over MAO-B (IC50 MAO-A: 18 nM; MAO-B: 120,000 nM), a profile that is not intrinsic to the core scaffold [1]. For instance, methyl 2-(methylamino)benzoate, the simplest analog, is primarily a substrate for MAO enzymes and lacks this potent, selective inhibition [2]. Therefore, substituting a structurally similar ester without validating its specific MAO isoform inhibition profile would risk introducing an entirely different pharmacological fingerprint, compromising experimental reproducibility and invalidating comparative studies.

Selectivity shift
Isoform inhibition profile is not a core scaffold property; the methyl ester analog acts as a substrate, not an inhibitor.
Pharmacological fingerprint
Unvalidated ester substitution may alter MAO interaction and compromise experimental reproducibility.

Quantitative Differentiation of 4-Bromobenzyl 2-(methylamino)benzoate Against In-Class Analogs


MAO-A vs. MAO-B Selectivity Profile of 4-Bromobenzyl 2-(methylamino)benzoate

4-Bromobenzyl 2-(methylamino)benzoate demonstrates a stark selectivity for MAO-A (IC50 = 18 nM) over MAO-B (IC50 = 120,000 nM), yielding a selectivity index (SI = IC50(MAO-B)/IC50(MAO-A)) of approximately 6,667 [1]. This contrasts with the behavior of the core scaffold, methyl 2-(methylamino)benzoate, which acts as a substrate for MAO enzymes rather than a selective inhibitor [2].

MAO-A Selectivity
Head-to-head
MAO-A IC50 18 nM; MAO-B IC50 120,000 nM; SI ~6,667
Supports MAO-A pathway assay interpretation
Compared to methyl ester substrate activity
Monoamine Oxidase Enzyme Inhibition Neuropharmacology

Comparative Potency on MAO-A vs. VAP-1/SSAO

4-Bromobenzyl 2-(methylamino)benzoate exhibits a >5,500-fold selectivity for MAO-A (IC50 = 18 nM) over Vascular Adhesion Protein-1 (VAP-1/SSAO) where it shows minimal activity (IC50 > 100,000 nM) [1][2]. This distinguishes it from less selective MAO inhibitors which often display off-target activity at amine oxidases like VAP-1 [3].

VAP-1 Selectivity
Head-to-head
MAO-A IC50 18 nM vs VAP-1 >100,000 nM (>5,500×)
Reported low VAP-1 off-target activity
Rat VAP-1 CHO cell assay
MAO-A VAP-1 Selectivity Profiling

Synthesis and Purity: Establishing a Reproducible Baseline

The synthesis of 4-bromobenzyl 2-(methylamino)benzoate typically proceeds via esterification of 2-(methylamino)benzoic acid with 4-bromobenzyl alcohol, with commercially available sources reporting a purity of 95% . This established synthetic route and defined purity level provide a reproducible benchmark for research, contrasting with less well-characterized or custom-synthesized analogs where purity and isomer content may vary significantly, impacting assay results.

Purity & Synthesis
Data to verify
95% purity (commercial spec); esterification route
Reported purity supports assay consistency
Commercial data; independent verification advised
Chemical Synthesis Purity Reproducibility

High-Impact Research Applications for 4-Bromobenzyl 2-(methylamino)benzoate Based on Quantitative Evidence


Neuropharmacological Studies of MAO-A Mediated Pathways

Due to its potent and highly selective inhibition of MAO-A (IC50 = 18 nM) and a >6,600-fold selectivity over MAO-B [1], this compound is an ideal tool for dissecting the specific roles of MAO-A in neurotransmitter metabolism. It can be used in vitro and in cellular models to study serotonin and norepinephrine catabolism without confounding MAO-B inhibition, a critical advantage over non-selective inhibitors.

Investigations Requiring Minimal VAP-1 Off-Target Interference

The compound's >5,500-fold selectivity for MAO-A over VAP-1/SSAO (IC50 > 100,000 nM) [1][2] makes it particularly valuable in studies where VAP-1 activity could be a confounding variable. This is especially relevant in inflammation, vascular biology, and certain cancer models where VAP-1 is known to play a significant role.

Chemical Biology and Tool Compound Development

As a well-characterized, commercially available compound with defined purity (95%) , it serves as a reliable starting point for developing novel chemical probes. Its established MAO-A selectivity profile allows researchers to use it as a positive control or reference compound in high-throughput screening campaigns aimed at discovering new MAO-A inhibitors with distinct chemotypes.

Application
Selection Property
Validation Focus
MAO-A neurotransmitter pathway studies
MAO-A isoform selectivity context
Serotonin catabolism endpoint review
Amine oxidase selectivity profiling
VAP-1 off-target selectivity review
Inflammation model amine oxidase endpoint monitoring
Chemical probe and assay control development
Characterized purity and selectivity benchmark
MAO-A inhibitor screening assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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